molecular formula C10H10V B1143444 Bis(cyclopentadienyl)vanadium(II) CAS No. 1277-47-0

Bis(cyclopentadienyl)vanadium(II)

Cat. No. B1143444
CAS RN: 1277-47-0
M. Wt: 181.13 g/mol
InChI Key: YXQWGVLNDXNSJJ-UHFFFAOYSA-N
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Description

Vanadocene is an organometallic compound with the formula V(C5H5)2, commonly abbreviated as Cp2V . It is a violet crystalline, paramagnetic solid . Vanadocene has relatively limited practical use, but it has been extensively studied .


Synthesis Analysis

Vanadocene was first prepared in 1954 by Birmingham, Fischer, and Wilkinson via a reduction of vanadocene dichloride with aluminum hydride, after which vanadocene was sublimed in vacuum at 100 ˚C . A modern synthesis of vanadocene that allows production in higher quantities requires treating [V2Cl3(THF)6]2[Zn2Cl6] with cyclopentadienylsodium .


Molecular Structure Analysis

Vanadocene is a metallocene, a class of organometallic compounds that typically have a metal ion sandwiched between two cyclopentadienyl rings . In the solid state, the molecule has D5d symmetry . The vanadium (II) center resides equidistant between the center of the two cyclopentadienyl rings at a crystallographic center of inversion . The average V-C bond distance is 226 pm .


Chemical Reactions Analysis

Vanadocene is a reactive molecule. As it only has 15 valence electrons available, it readily reacts with many ligands . For example, it reacts with alkynes to yield the corresponding vanadium-cyclopropene complexes . One reaction involves carbon monoxide, leading to an ionic vanadocene derivative when performed in an inert atmosphere .


Physical And Chemical Properties Analysis

Vanadocene is a violet crystalline, paramagnetic solid . It has a melting point of 167 °C . Its molecular weight is 181.13 g/mol .

Scientific Research Applications

  • Bis(cyclopentadienyl)vanadium interacts with organocadmium compounds to form metallic cadmium and vanadium(IV) compounds (Razuvaev et al., 1977).

  • Bis(peroxo)vanadium(V) complexes, related to bis(cyclopentadienyl)vanadium(II), have been investigated as anticancer agents, exhibiting effects through inhibition of tyrosine phosphatases and DNA cleavage (Sam et al., 2004).

  • The electron impact fragmentation of bis(cyclopentadienyl) vanadium(III) derivatives has been studied, revealing patterns characterized by the formation of stable ions (Claude & Tabacchi, 2010).

  • Paramagnetic resonance studies of bis-cyclopentadienyl vanadium have been conducted, showing specific spectroscopic features indicative of its electronic structure (Mcconnell, Porterfield, & Robertson, 1959).

  • He I and He II photoelectron studies of bis(cyclopentadienyl)vanadium(III) complexes have provided insights into their electronic structure and bonding characteristics (Green, Payne, & Teuben, 1983).

  • The oxidative addition reactions of bis(cyclopentadienyl) vanadium with benzil and phenanthrenequinone have been investigated, forming 1:1 complexes (Razuvaev et al., 1976).

  • Bis(η-cyclopentadienyl)vanadium(IV) dithiochelates have been synthesized and characterized, contributing to the understanding of vanadium complexation chemistry (Casey & Thackeray, 1975).

  • Vanadium(V) complexes have been explored as catalysts in the selective oxidation of benzyl alcohol to benzaldehyde, demonstrating potential applications in organic synthesis (Noshiranzadeh et al., 2014).

  • Bis(cyclopentadienyl)vanadium(III) derivatives have been studied as models in insertion reactions, revealing mechanisms relevant to organometallic catalysis (Fachinetti, Del Nero, & Floriani, 1976).

  • The antitumor activity of cyclopentadienyl metal complexes, including bis(cyclopentadienyl)vanadium(IV), has been investigated, showing promise in cancer therapy (Köpf-Maier, 1989).

Safety and Hazards

Vanadocene is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is also a flammable solid . It may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

While vanadocene has relatively limited practical use, it has been extensively studied . Its reactivity with various ligands opens up possibilities for further exploration in the field of organometallic chemistry . The future directions of research on vanadocene could involve investigating its potential applications in catalysis, materials science, and other areas of chemistry.

properties

{ "Design of the Synthesis Pathway": "The synthesis of Bis(cyclopentadienyl)vanadium(II) can be achieved through the reaction of vanadium(III) chloride with sodium cyclopentadienide in tetrahydrofuran (THF) solvent.", "Starting Materials": [ "Vanadium(III) chloride", "Sodium cyclopentadienide", "Tetrahydrofuran (THF) solvent" ], "Reaction": [ "Dissolve vanadium(III) chloride in THF solvent", "Add sodium cyclopentadienide to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting solution to remove any impurities", "Evaporate the solvent to obtain Bis(cyclopentadienyl)vanadium(II) as a solid product" ] }

CAS RN

1277-47-0

Molecular Formula

C10H10V

Molecular Weight

181.13 g/mol

IUPAC Name

cyclopenta-1,3-diene;vanadium(2+)

InChI

InChI=1S/2C5H5.V/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2

InChI Key

YXQWGVLNDXNSJJ-UHFFFAOYSA-N

SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[V+2]

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[V+2]

physical_description

Violet crystalline solid;  Insoluble in water;  [MSDSonline]

Origin of Product

United States

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